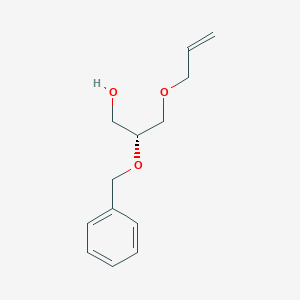

2-O-Benzyl-3-O-allyl-sn-glycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-O-Benzyl-3-O-allyl-sn-glycerol and related glycerol derivatives often involves strategic functionalization of the glycerol backbone to introduce benzyl and allyl groups. Key strategies include halide ion condensation, alkylation reactions, and the use of protective groups to control reaction specificity and yield. For instance, the synthesis process can start from D-mannitol, leading to various intermediates before achieving the targeted molecular structure through reductive cleavage or alkylation steps (Bauer et al., 1992).

Molecular Structure Analysis

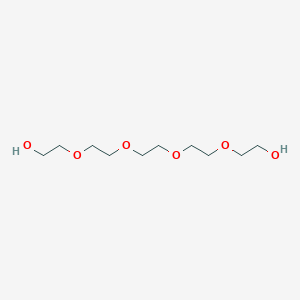

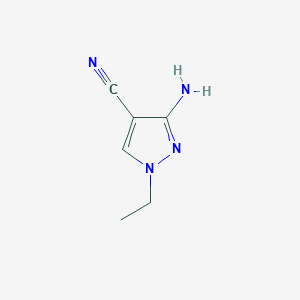

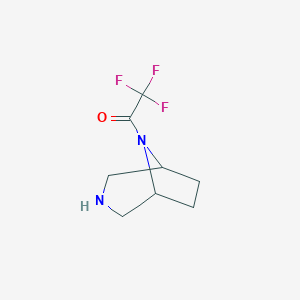

2-O-Benzyl-3-O-allyl-sn-glycerol's molecular structure is defined by its glycerol backbone and the spatial arrangement of its benzyl and allyl ether groups. These structural elements contribute to its reactivity and function as a precursor in various chemical syntheses. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating the precise configuration and conformations of this molecule, ensuring the correct stereochemistry is achieved for subsequent reactions.

Chemical Reactions and Properties

This compound participates in several chemical reactions, including further alkylation, acylation, and glycosylation processes, due to the reactive nature of the ether groups. Its chemical properties make it an essential intermediate for synthesizing complex lipids, including phospholipids and glycolipids, which are crucial components of biological membranes (Gigg, 1979).

Physical Properties Analysis

The physical properties of 2-O-Benzyl-3-O-allyl-sn-glycerol, such as melting point, solubility, and phase behavior, are influenced by its molecular structure. These properties are critical for its handling and application in various chemical syntheses. The ether groups increase its solubility in organic solvents, facilitating its use in organic synthesis.

Chemical Properties Analysis

2-O-Benzyl-3-O-allyl-sn-glycerol exhibits chemical properties typical of ethers, including stability under basic conditions and susceptibility to acid-catalyzed cleavage. Its reactivity is central to its role in synthesizing complex molecules, where it can undergo various transformations, including deprotection and functionalization reactions, to yield desired products (Pinchuk et al., 1991).

Applications De Recherche Scientifique

Sustainable Value-Added C3 Chemicals from Glycerol Transformations

Glycerol, a by-product of biodiesel manufacturing, offers a sustainable and atomically economic route to produce valuable C3 chemicals such as acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol through heterogeneous catalytic processes. Recent advancements include high yields over appropriate catalysts, insights into reaction mechanisms, and network developments, promising for future glycerol transformation research (Wang, Xiao, & Xiao, 2019).

Glycerol Etherification

The etherification of glycerol leads to the formation of various ether compounds, such as mono, di, and tri tert-butyl glycerol ethers, as well as other ether products when using different solvents like benzyl alcohol. This review underlines the importance of understanding numerous mechanisms and their relevance to the efficiency of catalytic processes, offering a basis for improving conversion, selectivity, and yield of reaction products (Palanychamy et al., 2022).

Hydroxycarbonylation Reactions in Aqueous-Organic Two-Phase System

Research into carbonylation reactions in two-phase systems has shown significant growth, with successful applications to various substrates including allylic halides and benzyl alcohol. This has led to improved catalytic activities and insights into more efficient processes for chemical production, which may extend to the processing of glycerol derivatives (Bertoux et al., 1999).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-phenylmethoxy-3-prop-2-enoxypropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-8-15-11-13(9-14)16-10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQVSYDAAVQSQC-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](CO)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427182 |

Source

|

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Benzyl-3-O-allyl-sn-glycerol | |

CAS RN |

106401-57-4 |

Source

|

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)